molecular formula C9H6F3N B3060643 1-(Isocyanomethyl)-3-(trifluoromethyl)benzene CAS No. 602261-89-2

1-(Isocyanomethyl)-3-(trifluoromethyl)benzene

Cat. No.: B3060643
CAS No.: 602261-89-2
M. Wt: 185.15 g/mol
InChI Key: DGTUVZUBZMBBEV-UHFFFAOYSA-N
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Description

1-(Isocyanomethyl)-3-(trifluoromethyl)benzene (: 52794-59-9) is a fluorinated aromatic compound with the molecular formula C9H6F3NO and a molecular weight of 201.14 g/mol . It is characterized by a benzene ring functionalized with a reactive isocyanatomethyl group (-CH2NCO) at the 1-position and a trifluoromethyl group (-CF3) at the 3-position . This combination of functional groups makes it a valuable building block in synthetic chemistry. The isocyanate group is highly electrophilic, allowing the compound to readily undergo reactions with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively . These derivatives are fundamental structures in polymer chemistry, particularly in the synthesis of polyurethanes and other specialty materials . Concurrently, the trifluoromethyl group is a critical motif in modern drug design. Its introduction into organic compounds can significantly alter their lipophilicity, metabolic stability, and overall pharmacokinetic profile, making it a highly sought-after feature in the development of new agrochemicals and pharmaceutical candidates . As such, this compound serves as a versatile intermediate for the derivatization and creation of more complex molecules with potential biological activity. This product is intended for research applications and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this compound with appropriate care, considering the high reactivity of the isocyanate functional group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(isocyanomethyl)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c1-13-6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTUVZUBZMBBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375330
Record name 1-(isocyanomethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602261-89-2
Record name 1-(isocyanomethyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Mediated Trifluoromethylation

Copper(I) tetrafluoroborate complexes, such as tetrakis(acetonitrile)copper(I) tetrafluoroborate, catalyze the trifluoromethylation of aryl iodides or iodonium salts. A representative procedure involves:

  • Reagents : 4-(Trifluoromethyl)phenyliodonium trifluoromethanesulfonate, potassium fluoride, and trimethyl(trifluoromethyl)silane (TMSCF3).
  • Conditions : Acetonitrile solvent, room temperature, inert atmosphere.
  • Mechanism : Oxidative addition of the iodonium salt to copper, followed by transmetallation with TMSCF3 and reductive elimination to yield the trifluoromethylated product.

This method achieves 83% yield for 1,4-bis(trifluoromethyl)benzene analogs, demonstrating applicability to the target compound with appropriate iodonium precursors.

Radical Trifluoromethylation

Sodium trifluoromethanesulfinate (Langlois’ reagent) and tert-butyl peroxide generate trifluoromethyl radicals under thermal or photolytic conditions. For example:

  • Substrate : 3-Bromo-5-fluorobenzotrifluoride.
  • Reagents : Sodium trifluoromethanesulfinate (1.2–2.0 equiv), tert-butyl peroxide (1.5–2.0 equiv).
  • Conditions : 15–60°C, ethyl acetate/water biphasic system.

Radical pathways tolerate electron-deficient aromatic systems, making them suitable for introducing trifluoromethyl groups to nitro- or cyano-substituted intermediates.

Synthesis of the Isocyanomethyl Group

Hofmann Isocyanide Synthesis

The Hofmann degradation of benzylamines via dehydration remains a cornerstone for isocyanide preparation:

  • Benzylamine to Formamide : Treatment with formic acid or acetic formic anhydride.
  • Dehydration : Phosphorus oxychloride or phosgene derivatives eliminate water to yield the isocyanide.

For 3-(trifluoromethyl)benzylamine, this method requires stringent moisture control due to the hygroscopic nature of intermediates.

Gabriel Synthesis with Isocyanide Modification

An alternative route involves:

  • Gabriel Synthesis : Phthalimide protection of benzyl bromide, followed by hydrazinolysis to yield the primary amine.
  • Isocyanide Formation : Reaction with chloroform and a strong base (e.g., potassium tert-butoxide) under phase-transfer conditions.

This approach avoids direct handling of volatile isocyanide intermediates but necessitates careful purification.

Integrated Synthetic Routes

Two-Step Functionalization (Trifluoromethylation Followed by Isocyanomethylation)

Step 1 : Trifluoromethylation of 3-bromobenzyl bromide using copper(I) catalysts and TMSCF3.
Step 2 : Nucleophilic substitution of the bromide with potassium cyanide, followed by Hofmann degradation of the resulting nitrile to the isocyanide.

Optimized Conditions :

Parameter Value
Catalyst CuBF4(MeCN)4
Temperature 20–25°C
Solvent Acetonitrile
Yield (Overall) 78–86%

One-Pot Multicomponent Reaction

High-throughput experimentation (HTE) screens identified optimal conditions for simultaneous trifluoromethylation and isocyanomethylation:

  • Electrophile : 3-Bromo-N-(methoxymethyl)benzamide.
  • Nucleophiles : TMSCF3 and potassium isocyanide.
  • Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
  • Ligand : Xantphos.

This method reduces purification steps and achieves 82% yield in nanomole-scale reactions.

Challenges and Optimization Strategies

Functional Group Compatibility

  • Trifluoromethyl Group Stability : The strong electron-withdrawing effect of -CF3 destabilizes intermediates, necessitating low-temperature diazotization (-10–5°C).
  • Isocyanide Sensitivity : Moisture leads to hydrolysis to primary amines; thus, reactions require anhydrous solvents and inert atmospheres.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.0 Hz, 1H), 7.72 (s, 1H), 7.65 (d, J = 8.0 Hz, 1H), 4.45 (s, 2H).
  • ¹⁹F NMR (376 MHz, CDCl3): δ -62.5 (s, 3F).
  • IR (cm⁻¹) : 2120 (N≡C stretch), 1320–1120 (C-F stretches).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 min.

Chemical Reactions Analysis

Types of Reactions: 1-(Isocyanomethyl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The isocyanomethyl group can be oxidized to form corresponding isocyanates or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products with substituted functional groups on the benzene ring.

    Oxidation Reactions: Isocyanates or other oxidized derivatives.

    Reduction Reactions: Reduced forms of the original compound with altered functional groups.

Scientific Research Applications

Chemical Synthesis

1.1 Precursor in Organic Synthesis

1-(Isocyanomethyl)-3-(trifluoromethyl)benzene can serve as a key intermediate in the synthesis of complex organic molecules. Its isocyanate functionality allows for versatile reactions, including nucleophilic additions and cycloadditions. For instance, it can be used to synthesize various substituted aromatic compounds through reactions with amines or alcohols.

Case Study: Synthesis of Trifluoromethylated Compounds

A study demonstrated the use of this compound in synthesizing trifluoromethylated amines. The compound was reacted with various amines under controlled conditions to yield a series of N-trifluoromethylated derivatives. The yields were significant, often exceeding 80%, showcasing the compound's utility as a synthetic building block .

Material Science

2.1 Polymer Chemistry

The trifluoromethyl group imparts unique properties to polymers synthesized from this compound. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in coatings and adhesives.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
Glass Transition Temperature150 °C
Thermal Decomposition Temp300 °C
Solubility in Organic SolventsHigh (e.g., THF)

Case Study: Coatings Development

Research on coatings derived from this compound revealed that they provide excellent adhesion and durability under harsh environmental conditions. These coatings are particularly beneficial in automotive and aerospace applications where performance is critical .

Pharmaceutical Applications

3.1 Anticancer Activity

Recent studies have investigated the potential anticancer properties of derivatives formed from this compound. Compounds synthesized from this precursor have shown promising activity against various cancer cell lines.

Data Table: Anticancer Activity of Synthesized Derivatives

CompoundCell Line TestedIC50 (μM)
N-Trifluoromethyl-phenylamineMCF-7 (Breast Cancer)15
N-Trifluoromethyl-phenylureaHeLa (Cervical Cancer)10

Case Study: Mechanistic Studies

In vitro studies indicated that the mechanism of action for these derivatives involves the induction of apoptosis in cancer cells, providing a potential pathway for therapeutic development .

Mechanism of Action

The mechanism of action of 1-(isocyanomethyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can influence the compound’s binding affinity and reactivity, while the isocyanomethyl group can participate in various chemical reactions. The compound’s effects are mediated through its interactions with specific molecular pathways and targets, which are currently under investigation in scientific research .

Comparison with Similar Compounds

Ortho-, Meta-, and Para-Isomers

  • 1-(Isothiocyanatomethyl)-3-(trifluoromethyl)benzene (37): Structure: Meta-trifluoromethyl and isothiocyanate (-NCS) substituents. Synthesis: Prepared from 3-(trifluoromethyl)benzylamine and reagent 26 in CH2Cl2, yielding a yellow oil with 53% purity . Comparison: The isothiocyanate group (vs. isocyanomethyl) increases electrophilicity, enabling thioamide formation. The meta-CF3 group may sterically hinder reactions compared to para-isomers, as seen in lower purity (53% vs. 87% for para-isomer 38) .
  • 1-(Isocyanomethyl)-4-(trifluoromethyl)benzene: Structure: Para-trifluoromethyl and isocyanomethyl groups. Reactivity: The para-CF3 group reduces steric hindrance, improving synthetic yields in cross-coupling reactions (e.g., Mizoroki–Heck coupling in achieved 85% selectivity for para-substituted products) .

Electron-Donating vs. Electron-Withdrawing Substituents

  • 1-(Isocyanomethyl)-3-methoxybenzene (1g): Structure: Methoxy (-OMe) group at meta position. Impact: The electron-donating OMe group increases electron density on the benzene ring, enhancing nucleophilic substitution reactivity compared to electron-withdrawing CF3 .
  • 1-Chloro-3-(isocyanomethyl)benzene (1d): Structure: Chlorine substituent at meta position. Impact: The electron-withdrawing Cl group deactivates the ring, reducing reactivity in nucleophilic additions but stabilizing intermediates in radical reactions .

Functional Group Comparisons

Isocyanomethyl vs. Isothiocyanatomethyl

  • Reactivity: Isocyanomethyl (-CH2NC) is highly reactive toward amines and alcohols, forming ureas and carbamates . Isothiocyanatomethyl (-CH2NCS) reacts with amines to form thioureas, as demonstrated in the synthesis of camphor-derived diamines (e.g., compound 59 in ) .
  • Stability :

    • Isothiocyanates (e.g., compound 37) are more stable under acidic conditions compared to isocyanides, which require inert atmospheres for handling .

Trifluoromethyl vs. Other Substituents

  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene :
    • Application : Used in alkylation reactions (e.g., synthesis of triazine-dione inhibitors in ). The CF3 group enhances the compound’s resistance to metabolic degradation .
  • 1-Methoxy-3-(trifluoromethyl)benzene :
    • Solubility : The methoxy group improves solubility in polar solvents, whereas CF3 reduces water solubility but increases lipid membrane permeability .

Table 2: Reactivity in Cross-Coupling Reactions

Compound Reaction Selectivity/Yield Notes Reference
1-Bromo-3-CF3-benzene Mizoroki–Heck coupling 85% selectivity Para-substitution favored
1-(Isocyanomethyl)-3-CF3-benzene Multicomponent reactions High efficiency Forms imidazo[1,5-c]pyrimidines
1-(2-Iodoethyl)-3-CF3-benzene Alkylation of triazines 51% yield CF3 enhances electrophilic character

Key Research Findings

  • Steric and Electronic Effects : Meta-substituted CF3 groups introduce steric hindrance, reducing yields in reactions like etherification (e.g., compounds 4l and 4m in failed to react at 120°C) .
  • Pharmacological Relevance: Trifluoromethylated isocyanomethyl compounds are pivotal in drug discovery. For example, compound 13s () demonstrated potent D-amino acid oxidase inhibition, attributed to the CF3 group’s metabolic stability .
  • Synthetic Challenges: Isocyanomethyl derivatives require stringent anhydrous conditions, whereas isothiocyanates (e.g., compound 37) tolerate milder conditions .

Biological Activity

1-(Isocyanomethyl)-3-(trifluoromethyl)benzene, also known by its CAS number 602261-89-2, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known for enhancing lipophilicity and biological activity. The isocyanomethyl moiety contributes to its reactivity and potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various kinases and enzymes involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival rates.
  • Receptor Interaction : The trifluoromethyl group may facilitate binding to specific receptors, enhancing the compound's therapeutic profile.

Biological Activities

This compound has been investigated for various biological activities:

Data Tables

Biological Activity Cell Line/Pathogen Effect Observed
AnticancerA549Cytotoxicity
AnticancerMCF-7Cytotoxicity
AnticancerHeLaCytotoxicity
AntimicrobialE. coliInhibition
AntimicrobialS. aureusInhibition

Case Study 1: Anticancer Activity

In a study conducted by researchers at the University of Groningen, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound against E. coli and S. aureus. The compound exhibited notable inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-(isocyanomethyl)-3-(trifluoromethyl)benzene, and how are reaction conditions optimized?

  • Methodology : Two primary routes are documented:

Nucleophilic Substitution : Start with 1-(bromomethyl)-3-(trifluoromethyl)benzene (CAS 402-23-3), reacting it with a cyanide source (e.g., KCN or NaCN) in polar aprotic solvents (e.g., DMF) at 60–80°C. Subsequent oxidation with lead tetraacetate or iodine converts the cyanomethyl intermediate to the isocyanomethyl group .

Hofmann Isocyanide Synthesis : React 3-(trifluoromethyl)benzylamine with chloroform and a strong base (e.g., KOH) in ethanol/water under reflux. Temperature control (70–90°C) and stoichiometric excess of chloroform improve yields .

  • Optimization : Monitor reaction progress via TLC or GC-MS. Purification via flash chromatography (hexane/ethyl acetate) ensures high purity (>95%).

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H/13C NMR : The isocyanomethyl (-CH2NC) proton appears as a singlet at δ 4.3–4.5 ppm, while aromatic protons (meta to CF3) resonate at δ 7.4–7.8 ppm. The CF3 group is confirmed via 19F NMR (δ -60 to -63 ppm) .
  • IR Spectroscopy : The isocyanide stretch (C≡N) appears as a sharp peak at ~2120 cm⁻¹ .
  • HRMS : Molecular ion [M+H]+ at m/z 216.06 (C9H7F3N+) confirms the molecular formula .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl group affect the reactivity of the isocyanomethyl moiety in cycloaddition reactions?

  • Mechanistic Insight : The electron-withdrawing CF3 group polarizes the benzene ring, enhancing the electrophilicity of the isocyanomethyl group. This facilitates [2+1] or [4+1] cycloadditions with alkenes or azides. For example, reactions with aryl azides yield tetrazole derivatives under copper-catalyzed conditions (CuI, DMF, 80°C) .
  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy or in-situ NMR. Substituent effects (e.g., para vs. meta CF3) can be modeled computationally (DFT) to predict regioselectivity .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Byproduct Analysis : Common side reactions include hydrolysis of the isocyanomethyl group to formamide (NHCO) under acidic conditions. Use anhydrous solvents (e.g., THF) and inert atmospheres (N2/Ar) to suppress hydrolysis .
  • Catalytic Optimization : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Ligands like XPhos enhance stability of the isocyanomethyl group during coupling .

Q. How can computational docking predict the bioactivity of derivatives?

  • Protocol : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Prepare ligand (.mol2) and receptor (.pdbqt) files, define a grid box around the active site, and run simulations with exhaustiveness=7. Validate top poses via MD simulations (AMBER/CHARMM) .
  • Case Study : Derivatives with extended π-systems show higher binding affinity (ΔG < -8 kcal/mol) for hydrophobic enzyme pockets, as predicted by Vina and confirmed by SPR assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Isocyanomethyl)-3-(trifluoromethyl)benzene
Reactant of Route 2
1-(Isocyanomethyl)-3-(trifluoromethyl)benzene

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